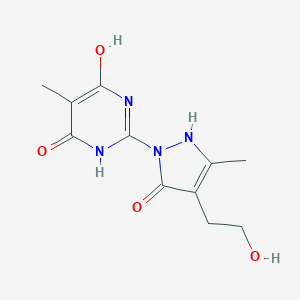![molecular formula C19H21N5O2S2 B276194 2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B276194.png)
2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide involves inhibition of the NF-kB pathway. This pathway is involved in the regulation of inflammation and immune responses. By inhibiting this pathway, this compound has been found to have anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has also been found to have anti-cancer effects. This compound has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide in lab experiments is its unique mechanism of action. This compound has been found to have a different mechanism of action than other anti-inflammatory and anti-cancer agents, which makes it a promising candidate for further investigation. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of interest is the development of new synthetic methods for this compound, which could improve its solubility and make it easier to work with in experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide involves several steps. The starting materials are thieno[3,2-d]pyrimidine-4-carboxylic acid and 4-methoxybenzaldehyde. These are reacted together in the presence of a base to form the corresponding Schiff base. This Schiff base is then reacted with hydrazine hydrate and tetrahydro-2-furanylmethyl chloride to form the final product.
Aplicaciones Científicas De Investigación
2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for various diseases. This compound has been found to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for further investigation.
Propiedades
Fórmula molecular |
C19H21N5O2S2 |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
1-[[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]amino]-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C19H21N5O2S2/c1-25-13-6-4-12(5-7-13)16-9-15-17(28-16)18(22-11-21-15)23-24-19(27)20-10-14-3-2-8-26-14/h4-7,9,11,14H,2-3,8,10H2,1H3,(H2,20,24,27)(H,21,22,23) |
Clave InChI |
QLROVPDOANJAIC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)NNC(=S)NCC4CCCO4 |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)NNC(=S)NCC4CCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276111.png)

![6-(3,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276116.png)
![4-Chloro-6-(3-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B276117.png)
![2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276118.png)
![2-(4-hydroxy-3-methoxybenzylidene)-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276120.png)
![4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276121.png)
![4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276122.png)

![ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276127.png)
![ethyl 4-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276129.png)
![ethyl 3-(2-amino-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276132.png)
![ethyl 3-(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276134.png)
![ethyl 3-{2-[4-(aminosulfonyl)anilino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276135.png)